2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, an acetamide group, and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves the reaction of 4-methylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)thiobenzamide
- 4-Methyl-N-(4-methylphenyl)benzene sulfonamide
- Di-p-toluenesulfonamide
Uniqueness
N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is unique due to its specific structural features, such as the thiazolidinone ring and the presence of two 4-methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12-3-7-14(8-4-12)20-17(23)11-16-18(24)22-19(25-16)21-15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
DWTWJGGZXYBGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)C)S2 |
Origin of Product |
United States |
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